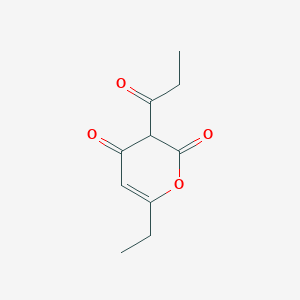
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione
Vue d'ensemble
Description
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione (EPD) is a chemical compound that belongs to the class of pyranones. It is a yellow crystalline solid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation in the presence of moisture or light. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has great potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione and its potential therapeutic effects on various diseases. Future studies should focus on the development of novel formulations and delivery systems for 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione to improve its efficacy and bioavailability. Additionally, more studies are needed to investigate the safety and toxicity of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione in humans.
Applications De Recherche Scientifique
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
6-ethyl-3-propanoylpyran-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-6-5-8(12)9(7(11)4-2)10(13)14-6/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQACUYHSGADIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C(C(=O)O1)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
![(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262117.png)
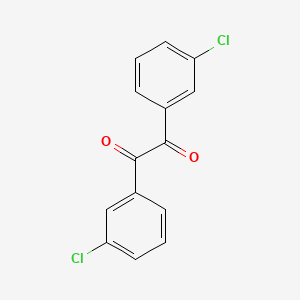
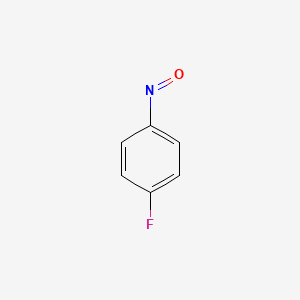

![(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3262138.png)
![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)
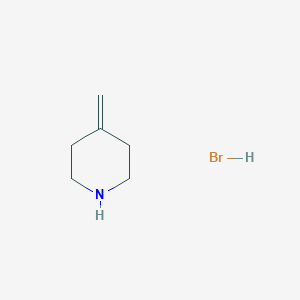
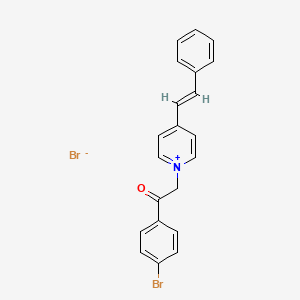
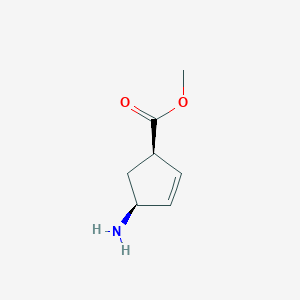
![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)